molecular formula C17H21N3OS2 B2447058 4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1421489-61-3

4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2447058
CAS No.: 1421489-61-3
M. Wt: 347.5
InChI Key: JCGCBCGLTITZRA-UHFFFAOYSA-N
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Description

4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with pyridin-2-ylthio and thiophen-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the pyridin-2-ylthio and thiophen-2-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups would yield disulfides, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The pyridin-2-ylthio and thiophen-2-ylmethyl groups can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
  • N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
  • 4-((pyridin-2-ylthio)methyl)-N-methylpiperidine-1-carboxamide

Uniqueness

4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is unique due to the presence of both pyridin-2-ylthio and thiophen-2-ylmethyl groups, which can provide distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-(pyridin-2-ylsulfanylmethyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c21-17(19-12-15-4-3-11-22-15)20-9-6-14(7-10-20)13-23-16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGCBCGLTITZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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